Diphenoxylate hydrochloride

説明

ジフェノキシラート塩酸塩は、フェニルピペリジン系の中枢作用性オピオイド薬です。主に、乱用を防ぐためにアトロピンと組み合わせて、下痢止め剤として使用されます。 高用量では、モルヒネと同様に作用しますが、鎮痛効果はほとんどありません .

準備方法

合成経路と反応条件: ジフェノキシラート塩酸塩は、エチル4-フェニルピペリジン-4-カルボン酸エステルと3-シアノ-3,3-ジフェニルプロピルブロミドを反応させる多段階プロセスによって合成されます。反応条件には通常、ジメチルホルムアミドなどの非プロトン性溶媒中で、水素化ナトリウムなどの塩基を使用することが含まれます。 生成された生成物は次に加水分解され、塩酸塩に変換されます .

工業生産方法: ジフェノキシラート塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と有効性を保証するための厳格な品質管理措置が含まれます。自動反応器と連続フロープロセスを使用することで、生産の一貫性と効率を維持することができます。

反応の種類:

酸化: ジフェノキシラート塩酸塩は、特にピペリジン環で酸化反応を起こし、N-オキシド誘導体を生成することがあります。

還元: この化合物は、特定の条件下で対応するアミン誘導体に還元することができます。

置換: それは、特にシアノ基で求核置換反応を起こし、さまざまな置換誘導体を生じることがあります。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸などの試薬が一般的に使用されます。

還元: 炭素担持パラジウムを用いた触媒的接触水素化が一般的な方法です。

置換: アミンやアルコールなどの求核剤を塩基性条件下で用いることができます。

生成される主な生成物:

酸化: N-オキシド誘導体。

還元: アミン誘導体。

置換: さまざまな置換ピペリジン誘導体。

科学的研究の応用

FDA-Approved Uses

Diphenoxylate hydrochloride is indicated for the management of diarrhea in adults and children aged 13 years and older. Its primary applications include:

- Acute Non-Infectious Diarrhea : Effective for short-term treatment, it is often prescribed when diarrhea is not caused by infections.

- Chronic Diarrhea : It may be used in chronic conditions such as:

- Diarrhea-predominant irritable bowel syndrome

- Ulcerative colitis

- Crohn's disease

The Eastern Association for the Surgery of Trauma has evaluated diphenoxylate/atropine alongside other treatments for ICU patients experiencing acute non-infectious diarrhea, finding it comparable to loperamide in efficacy .

Off-Label Uses

This compound is also utilized off-label in specific cases, including:

- Postsurgical Management : The North American Society of Pediatric Gastroenterology, Hepatology, and Nutrition supports its cautious use in patients with Hirschsprung disease who experience fecal incontinence .

Pharmacokinetics

- Absorption : Approximately 90% of diphenoxylate is absorbed after oral administration.

- Metabolism : The drug undergoes extensive hepatic metabolism, primarily converting into its active metabolite, diphenoxylic acid (difenoxine) .

- Protein Binding : It exhibits a high protein binding rate (74-95%), which influences its distribution and efficacy.

Efficacy in Specific Populations

Research has demonstrated the effectiveness of diphenoxylate in various clinical scenarios:

- ICU Patients : A study highlighted that diphenoxylate/atropine could be beneficial for critically ill patients with acute diarrhea, showing comparable results to loperamide across multiple trials .

- Pediatric Applications : In children with chronic diarrhea due to functional gastrointestinal disorders, diphenoxylate has been used effectively under strict medical supervision to manage symptoms .

Long-Term Use Considerations

While diphenoxylate can be effective for managing diarrhea, long-term use poses risks such as dependency. Therefore, it should be monitored closely by healthcare providers .

Summary Table of Applications

作用機序

ジフェノキシラート塩酸塩は、腸の収縮を遅くすることにより、身体が腸の内容物を固め、通過時間を延長することを可能にします。この作用は、腸神経系におけるオピオイド受容体の活性化を介して媒介され、アセチルコリンの放出を阻害し、蠕動運動を減少させます。 組み合わせ製剤中のアトロピンの存在は、乱用と過量摂取を防ぐのに役立ちます .

類似の化合物:

ロペラミド: 同じ作用機序を持つ別のオピオイド系下痢止め剤ですが、血液脳関門を通過しません。

ジフェノキシン: ジフェノキシラートの代謝物で、同様の特性を持ち、アトロピンと組み合わせて同様に使用されます。

ベザフィブラート: オピオイドではありませんが、構造的に類似しており、さまざまな治療分野で使用されます。

独自性: ジフェノキシラート塩酸塩は、アトロピンとの組み合わせがユニークで、乱用の可能性を大幅に減らします。 血液脳関門を通過する能力(弱いが)は、ロペラミドなどの他の下痢止め剤とは異なります .

類似化合物との比較

Loperamide: Another opioid antidiarrheal agent with a similar mechanism of action but does not cross the blood-brain barrier.

Difenoxin: A metabolite of Diphenoxylate with similar properties and used similarly in combination with atropine.

Bezafibrate: Though not an opioid, it has structural similarities and is used in different therapeutic areas.

Uniqueness: Diphenoxylate Hydrochloride is unique in its combination with atropine, which significantly reduces the potential for abuse. Its ability to cross the blood-brain barrier, albeit weakly, distinguishes it from other antidiarrheal agents like Loperamide .

生物活性

Diphenoxylate hydrochloride is a synthetic opioid derivative primarily used as an antidiarrheal agent. Its biological activity is primarily mediated through its action on the central and enteric nervous systems, impacting gastrointestinal motility and secretions. This article explores the mechanisms of action, pharmacokinetics, clinical implications, and case studies related to this compound.

Diphenoxylate acts as an opioid agonist , specifically targeting the mu-opioid receptors in the enteric nervous system. This interaction leads to:

- Inhibition of Acetylcholine Release : By acting on presynaptic opioid receptors, diphenoxylate inhibits acetylcholine release, reducing intestinal motility and prolonging gastrointestinal transit time .

- Reduction of Fluid Secretion : It decreases epithelial secretion of fluids and electrolytes, enhancing absorption in the intestines .

- CNS Effects : While therapeutic doses do not produce analgesic effects like morphine, higher doses can lead to central nervous system effects such as euphoria .

Pharmacokinetics

The pharmacokinetic profile of diphenoxylate is characterized by:

- Absorption : Linear absorption with a bioavailability of approximately 90% for tablet formulations. Peak plasma concentrations are reached around 2 hours post-ingestion .

- Metabolism : Rapidly metabolized to diphenoxylic acid, its active metabolite, via ester hydrolysis. This metabolite is primarily responsible for its therapeutic effects .

- Excretion : About 14% of diphenoxylate and its metabolites are eliminated in urine, with 49% excreted in feces over four days. The elimination half-life of diphenoxylic acid is approximately 12 to 14 hours .

Clinical Implications

Diphenoxylate is commonly prescribed for treating acute and chronic diarrhea. However, its potential for misuse and overdose necessitates careful monitoring. The combination with atropine serves to deter misuse due to the unpleasant side effects of atropine at higher doses .

Case Studies

Several case studies highlight the risks associated with diphenoxylate:

- Pediatric Overdose Case :

- Seizures Post-Overdose :

Research Findings

Recent studies have explored the broader implications of diphenoxylate use:

- Impact on Gut Motility : Research indicates that diphenoxylate significantly affects gastrointestinal motility parameters in animal models, contributing to constipation when administered chronically .

- Biological Activity in Drug Dependence : Diphenoxylate has been investigated for its potential role in managing withdrawal symptoms during narcotic detoxification due to its opioid-like properties .

特性

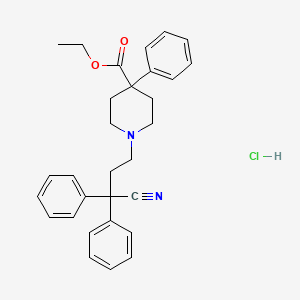

IUPAC Name |

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTAFWKOISOCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

915-30-0 (Parent) | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047843 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-80-8 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENOXYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24OD7YW48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。